molecular formula C15H18N2O4 B6890468 methyl (E)-4-[(2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]but-2-enoate

methyl (E)-4-[(2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]but-2-enoate

Cat. No.: B6890468
M. Wt: 290.31 g/mol
InChI Key: NHQZASSXPZNVQW-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HOIPIN 11a involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired selectivity and potency. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity.

Industrial Production Methods

Industrial production of HOIPIN 11a would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and purity, and implementing efficient purification processes. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

HOIPIN 11a undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

    Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its binding affinity and selectivity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are used to introduce or replace functional groups on the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired modification but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific modifications made to HOIPIN 11a. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions can introduce various functional groups, leading to a range of derivatives with potentially different biological activities.

Scientific Research Applications

HOIPIN 11a has a wide range of scientific research applications:

Mechanism of Action

HOIPIN 11a exerts its effects by covalently binding to the active site of the RBR E3 ubiquitin ligase HOIP. This binding inhibits the enzyme’s activity, preventing the formation of linear polyubiquitin chains. The inhibition of HOIP disrupts the NF-κB signaling pathway, leading to reduced expression of pro-inflammatory genes . The molecular targets involved include the cysteine residue at the active site of HOIP and other residues that facilitate binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

HOIPIN 11a stands out due to its high selectivity and cell permeability, making it a valuable tool for studying the ubiquitin-proteasome system in cellular contexts. Its ability to effectively inhibit the NF-κB pathway with minimal off-target effects highlights its potential as a therapeutic agent.

If you have any more questions or need further details, feel free to ask!

Biological Activity

Methyl (E)-4-[(2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]but-2-enoate is a synthetic compound that has garnered attention due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial activity, cytotoxicity, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H16N2O4\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{4}

This compound features a quinoline moiety which is known for its diverse biological activities.

Overview

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The specific compound has been evaluated for its activity against various bacterial strains.

Efficacy Against Bacteria

In a study focusing on the antimicrobial properties of related compounds, it was found that this compound demonstrated notable activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

Bacterial Strain MIC (μg/mL) Mechanism of Action
Staphylococcus aureus15.625 – 62.5Inhibition of protein synthesis
Enterococcus faecalis62.5 – 125Inhibition of nucleic acid synthesis

These results indicate that the compound exhibits bactericidal properties by interfering with essential bacterial processes.

Comparison with Standard Antibiotics

When compared to standard antibiotics like ciprofloxacin, the compound showed moderate efficacy:

Antibiotic MIC (μg/mL)
Ciprofloxacin0.381
Methyl Compound15.625 – 125

This comparison highlights the potential of this compound as a viable alternative in combating bacterial infections.

Cell Line Testing

Cytotoxicity assays conducted on various cancer cell lines revealed that the compound exhibits selective toxicity. For instance:

Cell Line IC50 (μg/mL)
CCRF-CEM (leukemia)>20
HeLa (cervical cancer)10

The higher IC50 value for CCRF-CEM indicates a lower efficacy against this cell line compared to HeLa cells.

Mechanism of Cytotoxicity

The mechanism underlying the cytotoxic effects appears to involve induction of apoptosis and disruption of mitochondrial function. Further studies are needed to elucidate these pathways in detail.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Antibacterial Activity : A study published in MDPI highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential in treating resistant infections .
  • Biofilm Inhibition : The compound demonstrated moderate-to-good antibiofilm activity against MRSA and Enterococcus species. This is crucial as biofilms contribute to chronic infections and resistance .
  • Structure–Activity Relationship : Research has indicated that modifications in the quinoline structure can enhance antibacterial potency and reduce cytotoxicity .

Properties

IUPAC Name

methyl (E)-4-[(2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-21-13(18)7-4-8-16-14(19)11-9-10-5-2-3-6-12(10)17-15(11)20/h4,7,9H,2-3,5-6,8H2,1H3,(H,16,19)(H,17,20)/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQZASSXPZNVQW-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CCNC(=O)C1=CC2=C(CCCC2)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/CNC(=O)C1=CC2=C(CCCC2)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (E)-4-[(2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]but-2-enoate
Reactant of Route 2
Reactant of Route 2
methyl (E)-4-[(2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]but-2-enoate
Reactant of Route 3
Reactant of Route 3
methyl (E)-4-[(2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]but-2-enoate
Reactant of Route 4
Reactant of Route 4
methyl (E)-4-[(2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]but-2-enoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
methyl (E)-4-[(2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]but-2-enoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
methyl (E)-4-[(2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]but-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.